molecular formula C4HF3N2 B1266109 2,4,6-Trifluoropyrimidine CAS No. 696-82-2

2,4,6-Trifluoropyrimidine

Cat. No. B1266109
CAS RN: 696-82-2
M. Wt: 134.06 g/mol
InChI Key: NTSYSQNAPGMSIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-trifluoropyrimidine derivatives involves several chemical reactions, highlighting the versatility and reactivity of the pyrimidine ring. For instance, the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide leads to Michael-like 1,4-conjugate hydrocyanation products, which are precursors to trifluoromethylated pyrimidine derivatives (Sukach et al., 2015). Additionally, the regiospecific synthesis of 4-trifluoro(chloro)-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines from certain ketones and hydrazine pyrimidines has been reported (Zanatta et al., 2003).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be influenced by intramolecular interactions, such as C–F···C=O interactions, which may stabilize certain conformations. These structural aspects are crucial for understanding the compound's reactivity and properties (Sukach et al., 2015).

Chemical Reactions and Properties

This compound undergoes nickel-assisted carbon-fluorine bond activation, showcasing its potential for forming new pyrimidine and pyrimidinone derivatives. This regioselective activation highlights the reactivity of the C-F bond in the presence of nickel catalysts and ligands, leading to novel compounds with potential applications (Braun et al., 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, thermal stability, and dielectric constant, can be tailored by the introduction of different substituents. For example, fluorinated polyimides derived from novel diamine monomers exhibit good solubility in organic solvents, low dielectric constants, and high thermal stability, making them suitable for applications in electronics and materials science (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions, are central to its applications in synthetic organic chemistry. The activation of the C-F bond and subsequent reactions offer pathways to a wide range of functionalized pyrimidine derivatives (Braun et al., 1999).

Scientific Research Applications

Synthesis and Chemical Properties

  • Core Scaffold for Synthesis of Functionalized Pyrimidine Systems : 5-Chloro-2,4,6-trifluoropyrimidine serves as a scaffold for the synthesis of polyfunctional pyrimidine systems. However, its use is limited due to the need for purification to remove the 2-substituted regioisomer before further reactions (Parks et al., 2008).

  • Carbon-Fluorine Bond Activation : Nickel-assisted activation of the C-F bond in 2,4,6-trifluoropyrimidine leads to the formation of novel pyrimidine and pyrimidinone derivatives (Braun et al., 1999).

  • Solvatofluorochromism Studies : Investigation of solvatofluorochromism in 2,4,6-triarylpyrimidine derivatives to understand their emission properties in various solvents, which is significant in photophysical research (Rodríguez-Aguilar et al., 2018).

Safety and Hazards

2,4,6-Trifluoropyrimidine is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

Future Directions

Future research on 2,4,6-Trifluoropyrimidine could focus on developing more efficient synthetic methodologies that allow the synthesis of polysubstituted pyrimidine derivatives that are regioselective in all stages .

Biochemical Analysis

Biochemical Properties

2,4,6-Trifluoropyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of polyfunctional pyrimidine systems. It interacts with various enzymes, proteins, and biomolecules through nucleophilic aromatic substitution processes. For instance, it can react with nitrogen-centered nucleophiles, leading to the formation of functionalized pyrimidine derivatives . The activating effect of the ring nitrogen and the steric influences of the fluorine atoms contribute to its reactivity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of pyrimidine rings, which are crucial components of nucleic acids . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the regulation of gene expression, impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s fluorine atoms enhance its binding affinity to specific enzyme active sites, leading to the formation of stable enzyme-substrate complexes . This can result in the inhibition of enzyme activity or the activation of specific biochemical pathways, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical pathways without causing significant toxicity . At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of cellular metabolism . Threshold effects have been observed, indicating that there is a dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can undergo nucleophilic aromatic substitution reactions, leading to the formation of different metabolites . These metabolic pathways can affect the levels of specific metabolites and influence overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s fluorine atoms enhance its ability to cross cell membranes, facilitating its distribution to various cellular compartments . This can lead to its accumulation in specific tissues, affecting its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific enzymes and biomolecules, ultimately affecting its biochemical properties .

properties

IUPAC Name

2,4,6-trifluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSYSQNAPGMSIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219876
Record name 2,4,6-Trifluoropyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696-82-2
Record name 2,4,6-Trifluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trifluoropyrimidine
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Record name 2,4,6-Trifluoropyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trifluoropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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